N-Methyleuphococcinine

Description

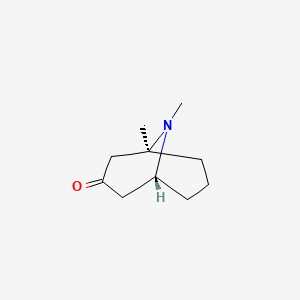

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(1S,5R)-1,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-one |

InChI |

InChI=1S/C10H17NO/c1-10-5-3-4-8(11(10)2)6-9(12)7-10/h8H,3-7H2,1-2H3/t8-,10+/m1/s1 |

InChI Key |

HGDZZPIZKXEFLU-SCZZXKLOSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@H](N1C)CC(=O)C2 |

Canonical SMILES |

CC12CCCC(N1C)CC(=O)C2 |

Synonyms |

1-methylgranatanone N-methyl-9-aza-1-methylbicyclo(3.3.1)nonane N-methyleuphococcinine |

Origin of Product |

United States |

Occurrence and Chemogeography of N Methyleuphococcinine

Isolation from Diverse Natural Sources

The distribution of N-Methyleuphococcinine and its close chemical relatives spans across different biological taxa, indicating varied evolutionary pathways for its synthesis and accumulation.

Plant-Derived Origins

Scientific research has identified specific plant species as sources of this compound and related alkaloids. The isolation of these compounds from plants provides a foundational understanding of their biosynthesis.

One of the confirmed plant sources of this compound is the Colorado blue spruce tree, Picea pungens. beilstein-journals.orgnih.gov This evergreen coniferous tree, native to the Rocky Mountains of North America, has been found to contain trace amounts of this homotropane alkaloid. beilstein-journals.orgnih.gov

While this compound itself has been pinpointed in Picea pungens, a closely related analogue, euphococcinine, was first isolated from the Australian coastal plant Euphorbia atoto. beilstein-journals.orgnih.gov This discovery was significant as it established the presence of this class of alkaloids in the plant kingdom, suggesting that plants are a primary source of these compounds.

Insect-Derived Secretions

The presence of this compound and its analogues is not limited to plants; they are also found in the defensive secretions of certain insects, particularly ladybugs (family Coccinellidae). This occurrence is a classic example of chemical sequestration, where insects ingest plant matter containing these alkaloids and then store and utilize them for their own purposes.

The analogue, euphococcinine, has been identified in the defensive secretions of the ladybug species Cryptolaemus montrouzieri and the Mexican bean beetle, Epilachna varivestis. beilstein-journals.orgnih.gov These herbivorous insects consume plants that synthesize these alkaloids. The ability to sequester these compounds provides a significant survival advantage. While direct sequestration of this compound by an insect species from a specific plant is a strong inference, the presence of its close analogue in both plants and insects that feed on them points to this ecological link.

Ecological Significance and Role in Source Organisms' Interactions

The presence of this compound and related alkaloids in both plants and insects is not coincidental; it plays a crucial role in the chemical ecology and interactions of these organisms.

In insects, particularly ladybugs, these alkaloids are a key component of their chemical defense mechanism. When threatened, ladybugs can exude droplets of their hemolymph (blood) from their leg joints, a phenomenon known as "reflex bleeding." This fluid is rich in toxic and bitter-tasting alkaloids, which act as a potent deterrent to predators such as birds and larger insects. The bright coloration of many ladybug species, known as aposematism, serves as a visual warning to potential predators of their chemical defenses.

The sequestration of plant-derived alkaloids like those related to this compound is a highly effective defensive strategy. By utilizing the chemical arsenal (B13267) of the plants they consume, these insects save the metabolic energy that would be required to synthesize such complex defensive compounds from scratch. This allows them to effectively defend themselves against predation, increasing their chances of survival and reproduction. The specific role and effectiveness of this compound in these defensive secretions against particular predators remain an area of ongoing scientific investigation.

Biosynthetic Pathways and Biogenetic Hypotheses

Proposed Biogenetic Mechanisms for Homotropane Alkaloids

The biosynthesis of N-Methyleuphococcinine is believed to follow a pathway analogous to that of other homotropane alkaloids, such as adaline and its structural relative, euphococcinine. While the complete biosynthetic route has not been fully elucidated, labeling studies on related compounds suggest a foundation built from simple metabolic precursors.

The leading hypothesis for the formation of the homotropane skeleton is the polyacetate pathway . This was proposed following incorporation experiments with [1-¹⁴C] and [2-¹⁴C]acetate in the biosynthesis of adaline in the ladybird beetle Adalia bipunctata. nih.govnumberanalytics.com These experiments indicated that the carbon framework of the alkaloid is assembled from multiple acetate (B1210297) units. nih.govnumberanalytics.com Further studies with labeled fatty acids, such as myristic acid, also showed incorporation into adaline, supporting a fatty acid or polyketide-derived origin for these alkaloids.

A key intermediate in this proposed pathway is a piperideine derivative. nih.govnumberanalytics.com The biosynthesis of the piperidine (B6355638) ring itself is understood to originate from the amino acid L-lysine. nih.gov Two primary enzymatic routes for the formation of the piperideine precursor, Δ¹-piperideine, from lysine (B10760008) have been identified in various organisms:

A two-step process involving the decarboxylation of lysine to cadaverine (B124047) by lysine decarboxylase (LDC), followed by the oxidative deamination of cadaverine by a primary-amine oxidase (AOC) to yield 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine. nih.gov

A more direct route catalyzed by a single enzyme, Δ¹-piperideine synthase (PS), which directly converts lysine to Δ¹-piperideine via an oxidative deamination. researchgate.net

Once the piperideine ring is formed, it is proposed to condense with a polyketide chain derived from acetate units. The crucial step in the formation of the characteristic 9-azabicyclo[3.3.1]nonane core of homotropane alkaloids is believed to be an intramolecular Mannich-like reaction . rsc.orgtandfonline.com This type of reaction is a common strategy in alkaloid biosynthesis for the formation of bicyclic systems. rsc.org In this scenario, the nitrogen of the piperideine ring would act as a nucleophile, attacking a carbonyl group within the appended polyketide chain, leading to the formation of the second ring.

The final step in the biosynthesis of this compound is the N-methylation of its immediate precursor, euphococcinine. This is a common final modification in alkaloid biosynthesis, often catalyzed by a specific N-methyltransferase enzyme.

| Proposed Step | Precursor(s) | Key Intermediate(s) | Reaction Type |

| Piperideine Formation | L-Lysine | Cadaverine, 5-Aminopentanal | Decarboxylation, Oxidative Deamination |

| Polyketide Chain Assembly | Acetyl-CoA, Malonyl-CoA | Polyketide Chain | Polyketide Synthesis |

| Bicyclic Core Formation | Piperideine-polyketide adduct | - | Intramolecular Mannich-like reaction |

| N-Methylation | Euphococcinine, S-Adenosyl methionine (SAM) | This compound | N-methylation |

Enzymatic Systems and Key Intermediates in Related Alkaloid Biosynthesis

Direct enzymatic data for this compound biosynthesis is not yet available. However, by examining the biosynthesis of other well-characterized alkaloids with similar structural features, we can infer the types of enzymes and key intermediates that are likely involved.

Enzymes for Piperideine Formation: As mentioned, the formation of the piperideine precursor from lysine is well-established. In plants, this process can be catalyzed by:

Lysine Decarboxylase (LDC): A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that removes the carboxyl group from lysine to form cadaverine. nih.gov

Amine Oxidases (AOCs): Copper-containing enzymes that catalyze the oxidative deamination of primary amines like cadaverine. nih.gov

Δ¹-Piperideine Synthase (PS): A recently discovered PLP-dependent enzyme that offers a more direct route from lysine to Δ¹-piperideine. researchgate.net

Polyketide Synthases (PKSs): The assembly of the polyketide chain that condenses with the piperideine ring would be catalyzed by a polyketide synthase. In tropane (B1204802) alkaloid biosynthesis, an unusual type III polyketide synthase has been identified that catalyzes a single round of malonyl-CoA condensation, followed by a non-enzymatic Mannich-like condensation. nih.gov A similar enzymatic logic could be at play in homotropane alkaloid formation.

Cyclization Enzymes: While the intramolecular Mannich reaction for the formation of the 9-azabicyclo[3.3.1]nonane ring may occur spontaneously under physiological conditions, it could also be enzyme-catalyzed to ensure stereochemical control. The exact nature of such an enzyme in homotropane biosynthesis is unknown.

N-Methyltransferases (NMTs): The final conversion of euphococcinine to this compound would be carried out by an N-methyltransferase, using S-adenosyl-L-methionine (SAM) as the methyl donor. Numerous NMTs involved in alkaloid biosynthesis have been characterized, demonstrating a wide range of substrate specificities. nih.govresearchgate.netmcmaster.camdpi.comfrontiersin.org For example, reticuline (B1680550) N-methyltransferase from opium poppy and coclaurine (B195748) N-methyltransferase are involved in benzylisoquinoline alkaloid biosynthesis. nih.govfrontiersin.org It is highly probable that a specific NMT exists in Picea pungens that recognizes euphococcinine as its substrate.

| Enzyme Class | Function in Related Biosynthesis | Potential Role in this compound Biosynthesis |

| Lysine Decarboxylase (LDC) | Decarboxylation of lysine to cadaverine | Formation of the piperideine precursor |

| Amine Oxidase (AOC) | Oxidative deamination of cadaverine | Formation of the piperideine precursor |

| Δ¹-Piperideine Synthase (PS) | Direct conversion of lysine to Δ¹-piperideine | Formation of the piperideine precursor |

| Polyketide Synthase (PKS) | Assembly of polyketide chains | Formation of the carbon chain that condenses with piperideine |

| N-Methyltransferase (NMT) | N-methylation of alkaloid precursors | Conversion of euphococcinine to this compound |

Chemoenzymatic Approaches and Biosynthetic Engineering Considerations

The low natural abundance of this compound makes its isolation from Picea pungens impractical for large-scale supply. This has spurred interest in alternative production methods, including total chemical synthesis. However, chemoenzymatic and biosynthetic engineering approaches offer promising avenues for more sustainable and efficient production in the future.

Chemoenzymatic Synthesis: This strategy combines the strengths of chemical synthesis with the high selectivity of enzymatic reactions. For a molecule like this compound, a chemoenzymatic approach could involve:

Enzymatic resolution: Using enzymes like lipases to resolve racemic mixtures of synthetic intermediates, thereby obtaining enantiomerically pure building blocks for the synthesis of the correct stereoisomer of this compound. researchgate.net

Enzymatic functionalization: Employing enzymes to introduce or modify functional groups on a chemically synthesized scaffold. For example, a specific N-methyltransferase could be used to convert synthetically produced euphococcinine into this compound.

Biosynthetic Engineering: With the advent of synthetic biology, it is now conceivable to engineer microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce complex natural products. This "metabolic engineering" approach involves introducing the entire biosynthetic pathway for a target molecule into a microbial host.

For this compound, this would require:

Identification and cloning of all the necessary biosynthetic genes: This would include the genes for the enzymes that convert lysine to the piperideine intermediate, the polyketide synthase, any cyclization enzymes, and the final N-methyltransferase.

Expression and optimization of the pathway in a heterologous host: This involves ensuring that all the enzymes are produced in the correct amounts and are active in the microbial cell.

Optimization of fermentation conditions: To maximize the yield of the final product.

While the complete set of genes for this compound biosynthesis is not yet known, ongoing research into the biosynthesis of related alkaloids is continually providing new enzymatic tools that could be applied to this challenge. nih.govfrontiersin.org The successful engineering of yeast to produce tropane alkaloids demonstrates the feasibility of this approach for complex alkaloid biosynthesis. researchgate.net

| Approach | Description | Potential Application for this compound |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Enantioselective synthesis of precursors; enzymatic N-methylation of synthetic euphococcinine. |

| Biosynthetic Engineering | Introduction of a biosynthetic pathway into a microbial host. | De novo production of this compound from simple carbon sources. |

Total Synthesis and Synthetic Methodologies of N Methyleuphococcinine and Its Analogues

Historical Perspectives and Early Synthetic Endeavors

The study of homotropane alkaloids began with the isolation of compounds like (-)-adaline and (+)-euphococcinine from the defensive secretions of ladybird beetles (Coccinellidae). nih.govresearchgate.net In contrast, (+)-N-methyleuphococcinine was isolated from a plant source, the Colorado blue spruce Picea pungens. nih.govresearchgate.netgrafiati.com The structural complexity and the potential biological activities of these compounds spurred interest within the synthetic chemistry community.

Strategies for the Construction of the 9-Azabicyclo[3.3.1]nonane Skeleton

The central challenge in synthesizing N-Methyleuphococcinine and its analogues is the efficient and stereocontrolled construction of the 9-azabicyclo[3.3.1]nonane core. Chemists have devised several elegant strategies to assemble this bicyclic system.

Intramolecular cyclization cascades offer an efficient route to complex cyclic systems by forming multiple bonds in a single synthetic operation. For the homotropane skeleton, the intramolecular 1,3-dipolar cycloaddition of a nitrone with an alkene has been a particularly fruitful strategy. nih.govbeilstein-journals.org

In a synthesis of the related alkaloids (±)-adaline and (±)-euphococcinine, Holmes and co-workers generated a nitrone intermediate in situ. nih.govd-nb.info This intermediate then underwent a spontaneous intramolecular cycloaddition to produce a tricyclic isoxazolidine (B1194047). nih.govbeilstein-journals.org Subsequent reductive cleavage of the N-O bond in the isoxazolidine yielded the desired 9-azabicyclo[3.3.1]nonane skeleton. d-nb.info This method highlights the power of using a shared intermediate, a cyclizing nitrone, to access the core structure. nih.gov

Another powerful cascade approach is the intramolecular Mannich reaction. beilstein-journals.orgbeilstein-journals.org Davis and Edupuganti employed a four-step intramolecular Mannich cyclization cascade to prepare (-)-adaline. beilstein-journals.org This strategy involves treating an N-sulfinylamino ketone ketal precursor with an acid catalyst, which initiates a cascade of reactions to form the bicyclic core. beilstein-journals.org

Radical-mediated reactions provide an alternative pathway for constructing carbocyclic and heterocyclic frameworks. Annulation sequences involving radical intermediates can be highly effective for forming functionalized ring systems. nih.gov A notable application in the synthesis of homotropane alkaloid precursors involves a radical cyclization mediated by tributyltin hydride (Bu₃SnH). researchgate.net This method utilizes an intermolecular radical addition followed by an intramolecular trapping step to create the bicyclic structure with good stereocontrol. researchgate.netnih.gov More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates, enabling the synthesis of 9-azabicyclo[3.3.1]nonane derivatives through a [3+3]-annulation process involving cyclic N,N-dialkylanilines as radical donors. chemrxiv.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming carbon-carbon bonds in organic synthesis. libretexts.orgnih.gov These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com While these methods are widely used for constructing complex molecules, their application in forming the core 9-azabicyclo[3.3.1]nonane skeleton of this compound is less common than cycloaddition or metathesis strategies. nih.govbeilstein-journals.org However, palladium catalysis can be instrumental in preparing advanced precursors or modifying the periphery of the main skeleton. For instance, a palladium-catalyzed Stille coupling could be envisioned to attach the side chain to a pre-formed bicyclic core functionalized with a halide or triflate.

Ring-closing metathesis (RCM) has become a cornerstone of modern synthetic chemistry for the formation of unsaturated rings. wikipedia.org This reaction, often catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

The RCM strategy has been successfully applied to the synthesis of the 9-azabicyclo[3.3.1]nonane system. In an enantioselective synthesis of the related alkaloid (-)-adaline, Kibayashi and coworkers used RCM on a dialkenylpiperidine intermediate to construct the eight-membered ring of the azabicyclononane core. nih.gov This approach demonstrates the utility of RCM in forming medium-sized rings, which can be challenging with other methods. The success of RCM is highly dependent on the choice of catalyst and the substrate's conformation, but it offers a powerful and direct route to the unsaturated bicyclic core of the homotropane alkaloids. nih.govwikipedia.org

Stereoselective and Enantioselective Synthesis

Producing a single enantiomer of a chiral molecule like this compound is a primary goal of modern synthesis. Several strategies have been developed to control the stereochemistry during the construction of the 9-azabicyclo[3.3.1]nonane skeleton.

Another powerful strategy is asymmetric catalysis. Kibayashi's enantioselective synthesis of (−)-adaline employed an S_N2-type alkynylation activated by a lithium ion in a chiral tricyclic N,O-acetal as a key step to set the stereochemistry early in the sequence. nih.gov This was followed by the previously mentioned ring-closing metathesis to complete the core structure. nih.gov

Stereoselective reductions are also crucial. In the synthesis of related epoxymorphinan skeletons, Noyori-type ruthenium catalysts have been used for the stereoselective reduction of an iminium ion intermediate. nih.gov The steric bulk of the catalyst, in conjunction with the inherent shape of the bicyclic framework, directs the hydride attack to a specific face, resulting in high stereoselectivity. nih.gov Such strategies could be directly applicable to the final steps of an this compound synthesis to control the stereochemistry of substituents on the ring.

Table of Compounds

Chiral Auxiliary-Based Methods

A chiral auxiliary is a stereogenic compound temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has proven effective in the asymmetric synthesis of homotropane alkaloids, where establishing the correct stereochemistry at the quaternary carbon center is a significant challenge.

One prominent example is the use of sulfinyl groups as chiral auxiliaries. In 2000, Murahashi and coworkers developed an asymmetric synthesis of (+)-euphococcinine by employing a homochiral β-sulfinyl nitrone. beilstein-journals.orgnih.gov The synthesis commenced with the oxidation of piperidine (B6355638) to its corresponding N-oxide, which was then treated with a chiral (R)-p-tolylsulfinylmethyllithium. This step introduced the chiral auxiliary, yielding a β-sulfinyl hydroxylamine (B1172632) with moderate diastereoselectivity. beilstein-journals.orgnih.gov The auxiliary guided the subsequent allylation and intramolecular 1,3-dipolar cycloaddition, ultimately affording (+)-euphococcinine after seven steps. beilstein-journals.orgnih.gov

More recently, a 2021 synthesis of (+)-euphococcinine by Reddy and colleagues utilized a Davis-Ellman sulfinamide auxiliary. nih.gov The key step involved the diastereoselective addition of a Wittig phosphorene to a ketimine derived from the chiral sulfinamide. This reaction set the stage for a subsequent ring-closing metathesis and an intramolecular Michael reaction to construct the bicyclic homotropinone core in just four steps. nih.govacs.org

Another class of auxiliaries, pseudoephedrine and its analogue pseudoephenamine, are widely used for diastereoselective alkylations. harvard.edu While not yet reported for this compound itself, this methodology provides a reliable route to enantiomerically enriched carboxylic acids and ketones that could serve as precursors for the alkaloid's side chain. harvard.edu The auxiliary is typically attached as an amide, directing the stereoselective alkylation of the α-carbon before being cleaved and recovered. wikipedia.orgharvard.edu

Table 1: Examples of Chiral Auxiliaries in Homotropane Alkaloid Synthesis

| Chiral Auxiliary | Key Reaction Type | Target Alkaloid/Precursor | Reference |

|---|---|---|---|

| (R)-p-tolylsulfinyl group | 1,3-Dipolar Cycloaddition | (+)-Euphococcinine | beilstein-journals.orgnih.gov |

| Davis-Ellman Sulfinamide | Nucleophilic Addition to Ketimine | (+)-Euphococcinine | nih.govacs.org |

| L-proline (Organocatalyst) | Intramolecular Mannich Cyclization | (-)-Adaline | nih.gov |

Asymmetric Catalysis in Homotropane Synthesis

Asymmetric catalysis offers an efficient alternative to chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While many syntheses of homotropane alkaloids have relied on substrate or auxiliary control, organocatalysis has emerged as a powerful tool.

A notable application is found in the stereoselective synthesis of 1-substituted homotropanones, including the natural alkaloid (−)-adaline. nih.gov This approach employs the chiral amino acid L-proline as an organocatalyst to facilitate a key intramolecular Mannich cyclization. This step effectively constructs the 9-azabicyclo[3.3.1]nonane skeleton with high stereocontrol. nih.gov The use of catalytic L-proline represents a green and efficient method for establishing the complex bicyclic core of these alkaloids. The development of catalytic asymmetric reactions capable of selectively elaborating complex, polyfunctional molecules remains a significant area of interest in the synthesis of intricate natural products like cyclotryptamine alkaloids. nih.gov

Formal Syntheses and Derivatization Approaches to this compound Precursors

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. Several formal and total syntheses of this compound and its relatives have been reported, showcasing diverse strategies for constructing the homotropane framework. Key cyclization strategies include intramolecular Mannich reactions, 1,3-dipolar cycloadditions, and olefin metathesis. beilstein-journals.orgnih.gov

For instance, a racemic synthesis of this compound reported by Kurtis's group in 2020 proceeds through a key C-allylation of an unprotected oxime, catalyzed by an arylboronic acid. beilstein-journals.orgnih.gov The resulting product undergoes a nitrone-olefin cycloaddition to form the bicyclic core. This intermediate is then N-methylated using methyl iodide, demonstrating a direct derivatization to access the target molecule. beilstein-journals.orgnih.gov The final steps involve the reduction of the N-O bond and oxidation of the resulting alcohol to the ketone. This six-step synthesis highlights a modern approach to the racemic form of the alkaloid. beilstein-journals.orgnih.gov

Derivatization, or the chemical modification of a compound to produce analogues, is crucial in medicinal chemistry. For diterpenoid alkaloids, the synthesis of analogues is often pursued to discover compounds with improved potency or reduced toxicity. hebmu.edu.cn The N-methylation step in the Kurtis synthesis is a prime example of derivatization, converting a euphococcinine precursor into this compound. beilstein-journals.orgnih.gov Such strategies allow for the exploration of structure-activity relationships within this class of alkaloids.

Advancements in Flow Chemistry and Green Synthesis Applied to Alkaloid Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally benign processes. Flow chemistry and green synthesis principles are at the forefront of this movement.

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. durham.ac.ukmdpi.com While a specific flow synthesis of this compound has not been published, the successful multi-step flow synthesis of other complex alkaloids, such as oxomaritidine, demonstrates the power of this technology. syrris.jp In the synthesis of oxomaritidine, seven distinct synthetic steps were linked into one continuous sequence using columns packed with immobilized reagents and catalysts, allowing for the rapid production of the pure product without intermediate purification. syrris.jp This approach could be adapted for this compound, potentially accelerating its production and facilitating the synthesis of an analogue library.

Green chemistry aims to minimize the environmental impact of chemical processes. pnas.org Key principles include the use of catalytic reactions, maximizing atom economy, and reducing waste. The aforementioned organocatalytic synthesis of adaline embodies a green approach by using a non-toxic, recyclable catalyst. nih.gov Furthermore, synthetic strategies that utilize catalytic C-H activation or tandem reactions contribute to greener syntheses by reducing the number of steps and the amount of waste generated. pnas.org The integration of biocatalysis, using enzymes to perform specific transformations, also represents a powerful green strategy for alkaloid synthesis. rsc.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis for Alkaloids

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Setup | Glassware (flasks) | Packed columns, microreactors | syrris.jp |

| Scalability | Often requires re-optimization | Direct scaling by running longer | durham.ac.uk |

| Safety | Handling of large volumes of reagents | Small reaction volumes, better heat control | durham.ac.uk |

| Purification | Intermediate workup/purification required | In-line purification with scavengers/resins | durham.ac.uksyrris.jp |

| Efficiency | Step-wise, time-consuming | Telescoped multi-step sequences | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Design

Identification of Pharmacophoric Elements and Key Structural Motifs

To identify the pharmacophoric elements of N-Methyleuphococcinine, a systematic study of its structural components would be necessary. This would involve dissecting the molecule into its core 9-azabicyclo[3.3.1]nonane skeleton, the N-methyl group, and the side chain. The core bicyclic system provides a rigid framework that dictates the spatial arrangement of the other functional groups. The nitrogen atom is likely a key feature, potentially acting as a hydrogen bond acceptor or a protonated cation that interacts with biological targets. The N-methyl group's size and electronics could influence binding affinity and metabolic stability. The nature and substitution pattern of the side chain would also be critical determinants of activity. Without experimental data from analogues, any description of key motifs remains hypothetical.

Impact of Stereochemical Configuration on Biological Activity

This compound is a chiral molecule, and its different stereoisomers are expected to exhibit varying biological activities. The three-dimensional arrangement of atoms is crucial for molecular recognition by biological macromolecules. To understand the impact of stereochemistry, each enantiomer and diastereomer of this compound would need to be isolated or synthesized and then biologically evaluated. This would reveal the optimal stereochemical configuration for its biological target and provide insights into the topology of the binding site. Currently, there is no published research that compares the biological activities of the different stereoisomers of this compound.

Design and Synthesis of this compound Analogues for SAR Elucidation

A comprehensive SAR study would require the rational design and synthesis of a library of this compound analogues. Modifications would typically include:

Variation of the N-substituent: Replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements at this position.

Modification of the side chain: Altering the length, branching, and functional groups of the side chain to explore its role in target binding.

Substitution on the bicyclic core: Introducing substituents at various positions on the 9-azabicyclo[3.3.1]nonane ring to map the binding pocket.

The biological data from these analogues would be compiled into a data table to establish clear SAR trends. The following is a hypothetical data table illustrating how such data would be presented.

| Compound ID | N-Substituent | Side Chain Modification | Biological Activity (IC₅₀, µM) |

| This compound | -CH₃ | (Original Side Chain) | Data not available |

| Analogue 1 | -H | (Original Side Chain) | Data not available |

| Analogue 2 | -C₂H₅ | (Original Side Chain) | Data not available |

| Analogue 3 | -CH₃ | (Modified Side Chain 1) | Data not available |

| Analogue 4 | -CH₃ | (Modified Side Chain 2) | Data not available |

Computational Chemistry and Chemoinformatic Approaches to SAR Analysis

Computational tools are invaluable in modern drug discovery for analyzing and predicting SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking could be applied to this compound and its analogues. A QSAR model would mathematically correlate the structural features of the analogues with their biological activities. Pharmacophore modeling would identify the essential 3D arrangement of chemical features required for activity. Molecular docking simulations could predict the binding mode of this compound and its analogues within the active site of a putative biological target. However, the application of these computational methods is contingent on the availability of experimental biological data for a series of related compounds, which is currently lacking for this compound.

Advanced Analytical Methodologies for N Methyleuphococcinine Research

Advanced Spectroscopic Characterization for Structural Refinement and Mechanistic Studies

Spectroscopic methods are fundamental to confirming the identity and refining the three-dimensional structure of N-Methyleuphococcinine. Techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS) provide detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complex cyclic structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign specific protons and carbons and to establish connectivity within the molecule. In synthetic studies of the closely related (+)-euphococcinine, ¹H and ¹³C NMR spectral analyses were identical to those of the natural product, confirming successful synthesis. nih.gov For this compound, the N-methyl group would introduce a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, distinguishing it from its precursor, euphococcinine.

Table 1: Hypothetical NMR Data for this compound based on related structures

| Atom Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) |

| C-1 | 65.0 | 3.5 (m) |

| C-2 | 30.1 | 1.8 (m) |

| C-3 | 210.5 | - |

| C-4 | 45.2 | 2.5 (m) |

| C-5 | 64.8 | 3.6 (m) |

| C-6 | 30.3 | 1.9 (m) |

| C-7 | 35.5 | 2.1 (m) |

| C-8 | 35.7 | 2.2 (m) |

| N-CH₃ | 42.5 | 2.3 (s) |

| C-Side Chain | 20-40 | 1.2-2.0 (m) |

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and fragmentation pathways of this compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements. The fragmentation patterns of related diterpenoid alkaloids often involve characteristic neutral losses of substituent groups such as methoxy (B1213986) (MeOH), acetyl (AcOH), and water (H₂O). tandfonline.comnih.gov For this compound, the N-methyl group is generally more stable and less likely to be lost in initial fragmentation stages compared to an N-ethyl group. tandfonline.com The primary fragmentation would likely involve the cleavage of the side chain and rearrangements within the bicyclic core.

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification in Complex Mixtures

Chromatography is essential for separating this compound from other compounds present in its natural source (Euphorbia species) or in synthetic reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While many complex alkaloids require derivatization to increase their volatility, GC-MS has been successfully used to analyze extracts from various Euphorbia species to identify a range of phytochemicals, including alkaloids, terpenes, and steroids. plantarchives.orgekb.eg In the context of this compound research, GC-MS is valuable for profiling the chemical composition of plant extracts to guide isolation efforts and for identifying potential biosynthetic precursors. The mass spectrometer provides fragmentation patterns that serve as a fingerprint for compound identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. plantarchives.org

Table 2: Typical GC-MS Parameters for Alkaloid Profiling in Plant Extracts

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60°C, ramp to 280°C at 5°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 m/z |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier technique for the sensitive and selective analysis of non-volatile alkaloids like this compound in complex mixtures. mdpi.com This method does not require derivatization and is suitable for both qualitative and quantitative analysis at very low concentrations.

The HPLC system separates the components of a mixture, which are then ionized (typically via ESI) and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole, QQQ). nih.gov The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. frontiersin.org This is crucial for detecting trace amounts of the alkaloid in biological fluids or environmental samples. The addition of formic acid to the mobile phase is a common practice to enhance the ionization of alkaloids in positive ESI mode. frontiersin.org

Quantitative Analysis in Biological and Environmental Research Samples

Developing a robust quantitative method is essential for studying the pharmacokinetics, metabolism, or environmental fate of this compound. HPLC-MS/MS is the method of choice for this purpose due to its high sensitivity, selectivity, and accuracy. mdpi.com

A typical quantitative workflow involves extracting the analyte from the matrix (e.g., plasma, urine, water) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). frontiersin.orgmdpi.com An internal standard, ideally a stable isotope-labeled version of this compound, is added at the beginning of the sample preparation to correct for variations in extraction recovery and matrix effects.

The method must be validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and the limits of detection (LOD) and quantification (LOQ). nih.gov For alkaloid analysis in biological samples, LOQs in the low ng/mL or even pg/mL range are often achievable. mdpi.comfrontiersin.org

Table 3: Representative HPLC-MS/MS Method Validation Parameters for Alkaloid Quantification

| Parameter | Typical Performance Metric |

| Linear Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Extraction Recovery | 85 - 110% |

| Matrix Effect | 85 - 115% |

This validated method can then be applied to determine the concentration of this compound in a large number of samples, providing crucial data for toxicological, pharmacological, or environmental studies.

Future Perspectives and Unaddressed Research Gaps

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of N-Methyleuphococcinine, a trace homotropane alkaloid isolated from the Colorado blue spruce (Picea pungens), has been a subject of scholarly focus, with recent advancements paving the way for more efficient and innovative synthetic routes. nih.govbeilstein-journals.orgnih.gov The core structure of this compound features a 9-azabicyclo[3.3.1]nonane ring system, which it shares with related alkaloids like adaline and euphococcinine. nih.govbeilstein-journals.org The unique bicyclic system and the presence of a quaternary stereocenter make these compounds attractive targets for synthetic chemists. nih.govbeilstein-journals.orgnih.gov

Future synthetic strategies are likely to focus on achieving enantioselective syntheses of (+)-N-Methyleuphococcinine to enable more precise biological studies. The development of novel catalytic systems and the application of cascade reactions that can efficiently construct the complex three-dimensional architecture of the molecule in a single or few steps will be at the forefront of methodological innovations. Furthermore, the exploration of flow chemistry and other automated synthesis platforms could facilitate the rapid generation of a library of this compound derivatives for structure-activity relationship studies.

| Synthetic Approach | Key Features | Researcher/Group | Year |

| Racemic Synthesis | Arylboronic acid-catalyzed C-allylation of an unprotected oxime | Kurti et al. | 2020 |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The biological activity of this compound remains largely unexplored. While related homotropane alkaloids have shown activity as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands and possess central nervous system (CNS) activity, specific targets for this compound have not been identified. nih.govbeilstein-journals.org This represents a significant research gap and a prime area for future investigation.

Initial research efforts should focus on broad-based phenotypic screening to identify any potential therapeutic areas where this compound might exert an effect. Techniques such as high-content screening could reveal cellular changes induced by the compound, providing clues to its mechanism of action.

Once a phenotypic effect is observed, target deconvolution studies will be crucial. This could involve affinity-based proteomics, where a tagged version of this compound is used to pull down its binding partners from cell lysates. Genetic approaches, such as CRISPR-Cas9 screening, could also be employed to identify genes that are essential for the compound's activity. Unraveling the mechanistic pathways through which this compound exerts its effects will require a combination of biochemical assays, cell biology techniques, and potentially in vivo studies in model organisms.

Potential as Chemical Probes for Biological System Interrogation

Given its unique chemical scaffold, this compound and its derivatives hold potential for development as chemical probes. A chemical probe is a small molecule used to study biological systems by selectively binding to a specific protein target. The development of a potent and selective probe based on the this compound structure would be a valuable tool for interrogating the function of its yet-to-be-discovered biological target.

To be utilized as a chemical probe, this compound would need to be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, without significantly disrupting its binding to its target. Additionally, a corresponding inactive analog would need to be synthesized to serve as a negative control in experiments. The availability of such probes would enable a wide range of studies, including target validation, imaging of the target protein within cells, and elucidation of its role in various signaling pathways.

Advancements in Biosynthetic Pathway Elucidation and Engineering

The biosynthetic pathway of this compound is currently unknown. As a natural product isolated from Picea pungens, its formation in the plant is undoubtedly governed by a series of enzymatic reactions. Elucidating this pathway would not only provide fundamental insights into plant biochemistry but could also open the door to biosynthetic production of the compound.

Modern techniques in genomics and metabolomics can be applied to identify the genes and enzymes involved in this compound biosynthesis. This would involve sequencing the genome of Picea pungens and correlating gene expression profiles with the production of the alkaloid. Once the biosynthetic genes are identified, they could be heterologously expressed in a microbial host, such as yeast or E. coli, to reconstitute the pathway and produce this compound through fermentation. This approach, known as synthetic biology, could provide a more sustainable and scalable source of the compound compared to extraction from its natural source or total chemical synthesis.

Challenges and Opportunities in this compound Research

The research landscape for this compound is characterized by both significant challenges and exciting opportunities. A primary challenge is the low natural abundance of the compound, which has historically limited its biological investigation. nih.gov However, recent advances in its chemical synthesis are beginning to overcome this hurdle.

The lack of known biological targets and a defined mechanism of action presents another major challenge. This "blank slate" also represents a significant opportunity for discovery. The unique structure of this compound suggests that it may interact with novel biological targets, potentially leading to the identification of new therapeutic pathways.

Interdisciplinary collaboration will be key to unlocking the potential of this molecule. A concerted effort involving synthetic chemists, chemical biologists, pharmacologists, and plant scientists will be necessary to fully explore its synthetic accessibility, biological activity, and natural production. The journey from a trace natural product to a well-understood chemical entity with potential applications is a long one, but for this compound, the path forward is rich with scientific opportunity.

| Research Area | Challenges | Opportunities |

| Synthesis | Enantioselective synthesis, scalability | Development of novel synthetic methods, creation of analog libraries |

| Biology | No known biological targets or mechanism of action | Discovery of novel biological pathways and therapeutic targets |

| Chemical Probes | Modification without loss of activity, synthesis of controls | Tool for target validation and biological system interrogation |

| Biosynthesis | Identification of complex multi-step pathway in a non-model plant | Sustainable production through metabolic engineering, discovery of novel enzymes |

Q & A

Q. What are the primary synthetic routes for N-methyleuphococcinine, and how do they differ in efficiency and stereochemical control?

Methodological Answer: Two key approaches dominate synthesis:

- Kürti et al.'s racemic synthesis employs arylboronic acid-catalyzed C-allylation of oximes, followed by hydrolysis, cyclization, and oxidation (4 steps, 57% yield over two steps) .

- Enantioselective methods (e.g., intramolecular Mannich cyclization cascades) achieve higher stereoselectivity (up to 96:4 de) but require chiral auxiliaries or catalysts . Comparative efficiency metrics include overall yields (61.8% for enantioselective vs. 57.3% for racemic routes) and scalability limitations in chiral pool strategies .

Q. How is this compound identified in natural sources, and what analytical techniques validate its presence?

Methodological Answer: Isolation from Picea pungens involves solvent extraction, followed by LC-MS and NMR profiling. Key markers include:

- Specific rotation : (c 0.83, MeOH) .

- Mass spectrometry : Molecular ion peaks at m/z 195.1 (M+H⁺) and fragmentation patterns matching homotropane alkaloids .

- ¹H/¹³C NMR : Distinct signals for the N-methyl group (δ ~2.3 ppm) and bicyclic framework (δ 3.1–3.5 ppm for bridgehead protons) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in optical rotation (e.g., vs. lit. ) arise from solvent purity or enantiomeric excess. Resolve via:

Q. How can researchers design enantioselective syntheses of this compound to overcome racemic limitations?

Methodological Answer: Current racemic routes (e.g., Kurti’s boronate allylation) lack stereocontrol. Advanced strategies include:

- Asymmetric catalysis : Screen chiral boronic acids (e.g., 3,5-difluorophenylboronic acid) for enantioselective C-allylation .

- Chiral auxiliaries : Use Evans oxazolidinones to induce tert-stereocenters during Mannich cyclization .

- Dynamic kinetic resolution : Exploit reversible steps (e.g., nitrone formation) to enhance diastereomer ratios .

Q. What methodological gaps exist in studying this compound’s bioactivity, and how can they be addressed?

Methodological Answer: Limited data on molecular targets (e.g., insecticidal mechanisms) stem from low natural abundance. Solutions:

- Synthetic analogs : Modify the homotropane core to probe structure-activity relationships (SAR) .

- Radioligand binding assays : Use tritiated this compound to identify receptor interactions in beetle secretions .

- Metabolic profiling : Track isotope-labeled analogs in Picea pungens to elucidate biosynthetic pathways .

Experimental Design & Data Analysis

Q. How should researchers optimize reaction conditions for this compound synthesis to improve yield and reproducibility?

Methodological Answer: Critical parameters include:

- Temperature control : Cyclization steps require strict −78°C conditions (THF/dry ice baths) to prevent side reactions .

- Catalyst loading : 0.1 equiv of 3,5-di-F-C₆H₃B(OH)₂ maximizes allylation efficiency (95% yield) .

- Workup protocols : Acidic hydrolysis (1 M HCl) followed by toluene reflux ensures nitrone stability .

Q. What statistical frameworks are recommended for analyzing bioactivity data in ecological studies of this compound?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) to compare alkaloid concentrations across beetle populations, accounting for genetic variability . For dose-response assays (e.g., insect mortality), use nonlinear regression (logistic models) to calculate EC₅₀ values .

Data Contradiction & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.